Lenacil

概要

説明

レナシルは、テンサイ、ビーツ、飼料ビーツ、ホウレンソウなどのさまざまな作物における雑草防除に主に使用される選択的ウラシル系除草剤です . 水への溶解性が低く、土壌中での残留性が中程度であるため、長期的な雑草管理に効果的です . レナシルは、鳥類、水生生物、ミツバチ、ミミズに対して中程度の毒性を示しますが、哺乳類に対しては高い毒性を示しません .

2. 製法

合成経路と反応条件: レナシルの製造には、複雑な化学合成プロセスが関与します。基本的な原料から始めて、合成には通常、高度な有機化学技術が用いられます。 重要なステップには、特定の分子構造の形成、レナシルの化学的安定性と純度の確保が含まれます . 最近の技術革新により、これらのプロセスが洗練され、収率の向上、廃棄物の削減、安全対策の強化に重点が置かれています .

工業生産方法: 近年、レナシルの製造は、技術革新により大幅な進歩を遂げています。触媒と反応工学の革新により、より効率的かつ環境にやさしい合成経路が生まれています。 化学製造における自動化と制御技術も、製造プロセスの最適化、最終製品の一貫性と品質の確保に重要な役割を果たしています .

準備方法

Synthetic Routes and Reaction Conditions: The production of Lenacil involves a complex chemical synthesis process. Starting with basic raw materials, the synthesis typically employs advanced organic chemistry techniques. Key steps include the formation of specific molecular structures, ensuring the chemical stability and purity of this compound . Recent technological advancements have refined these processes, focusing on increasing yield, reducing waste, and enhancing safety measures .

Industrial Production Methods: In recent years, the production of this compound has seen significant improvements due to technological advancements. Innovations in catalysis and reaction engineering have led to more efficient and environmentally friendly synthesis routes. Automation and control technologies in chemical manufacturing have also played a critical role in optimizing the production process and ensuring consistency and quality in the final product .

化学反応の分析

反応の種類: レナシルは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、除草剤としてのその用途と有効性に不可欠です。

一般的な試薬と条件: これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。これらの反応の条件には、通常、所望の化学変換を確保するために、制御された温度と圧力が含まれます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、除草特性を保持したレナシルのさまざまな誘導体が含まれます。 これらの誘導体は、さまざまな農業用途におけるレナシルの有効性と特異性を高めるために使用されることがよくあります .

4. 科学研究への応用

レナシルは、化学、生物学、医学、産業など、さまざまな科学研究分野で応用されています。化学では、より複雑な化合物を合成するための構成要素として使用されます。 さまざまな条件下での安定性により、正確な化学反応を必要とする製造プロセスで貴重です . 生物学と医学では、レナシルは探索的化学で、反応機構と分子間相互作用を研究するために使用されます . 制御された条件下での予測可能な挙動により、研究者は実験設定でレナシルを基準として使用できます .

科学的研究の応用

Herbicidal Efficacy

Lenacil is primarily applied as a pre-emergence herbicide, targeting a range of broadleaf and grassy weeds. Research indicates that this compound demonstrates effective control over various weed species when used according to recommended practices. The European Food Safety Authority (EFSA) evaluated this compound's use in sugar beets and concluded that it provides sufficient herbicidal efficacy against target weeds .

Efficacy Studies

- Field Trials : Numerous field trials have confirmed this compound's effectiveness in controlling weeds in sugar beet fields. These studies typically assess the rate of application, timing, and environmental conditions to optimize weed control while minimizing crop damage.

- Comparative Analysis : this compound's performance is often compared with other herbicides to establish its relative effectiveness and safety profile.

Degradation and Metabolism

Research has shown that this compound undergoes significant degradation in various environmental conditions. A study on its degradation highlighted that this compound is stable under certain pH conditions but can degrade under alkaline conditions, with a half-life ranging from 32 to 150 days depending on soil type .

- Photolysis and Hydrolysis : this compound's photolysis and hydrolysis were studied under controlled laboratory conditions, revealing that it can persist in soils and sediments for extended periods. The majority of metabolites identified were hydroxylated or oxidized products .

Ecotoxicology

This compound exhibits moderate toxicity to non-target organisms such as birds and aquatic life. It is classified as having low toxicity to mammals but poses risks to certain beneficial insects like honeybees .

| Organism Type | Toxicity Level |

|---|---|

| Mammals | Low |

| Birds | Moderate |

| Aquatic Organisms | Moderate |

| Honeybees | Moderate |

| Earthworms | Moderate |

Regulatory Assessments

The regulatory framework surrounding this compound involves comprehensive risk assessments conducted by agencies such as EFSA. These assessments evaluate potential risks associated with its use, including human health implications and environmental exposure.

- Risk Assessment Findings : The EFSA's peer review process identified necessary endpoints for regulatory risk assessment, noting areas where additional data is required for a complete evaluation .

- Residue Monitoring : Monitoring studies have established residue definitions for this compound relevant to sugar beet cultivation, ensuring compliance with safety standards for food products .

Case Studies

- Sugar Beet Cultivation : A detailed case study demonstrated the successful application of this compound in sugar beet fields, highlighting its effectiveness in managing weed populations while maintaining crop yield.

- Groundwater Contamination : Investigations into the leaching potential of this compound revealed concerns about groundwater contamination due to its chemical properties and persistence in soil .

作用機序

類似化合物との比較

レナシルは、ブロマシルやテルバシルなどの他のウラシル系除草剤と比較されることがよくあります。 3つの化合物すべてが光化学系IIで光合成を阻害しますが、レナシルはテンサイやホウレンソウなどの特定の作物における特定の用途と効果において独特です . ブロマシルとテルバシルは、異なる農業コンテキストで使用され、残留性と毒性のレベルが異なります .

類似化合物:

- ブロマシル

- テルバシル

- ジウロン

- アトラジン

レナシルの独特の特性、たとえば土壌中の適度な残留性と特定の作物への特定の用途により、農業における雑草管理に貴重なツールとなっています .

生物活性

Lenacil is a herbicide primarily used in agriculture, particularly for controlling weeds in sugar beet and fodder beet crops. Its chemical properties and biological activity have been the subject of various studies, focusing on its efficacy, environmental impact, and potential effects on non-target organisms. This article provides a comprehensive overview of this compound's biological activity, including relevant data tables, case studies, and detailed research findings.

This compound, chemically known as 4-chloro-2-methylphenyl N-(1-methyl-2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate, belongs to the class of carbamate herbicides. Its mode of action involves inhibiting photosynthesis in target plants, leading to their eventual death.

Efficacy as a Herbicide

This compound has demonstrated significant efficacy in controlling various weed species. Research indicates that it effectively reduces weed biomass in sugar beet fields. A study conducted in Spain reported the dissipation rates of this compound in clayey soils, highlighting its persistence and effectiveness under specific environmental conditions .

Table 1: Efficacy of this compound in Weed Control

| Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Chenopodium album | 1.0 | 85 |

| Amaranthus retroflexus | 1.5 | 90 |

| Brassica napus | 1.0 | 80 |

Soil Dissipation Studies

The dissipation of this compound in soil has been evaluated to understand its environmental impact. A study conducted in the Guadalquivir River marshes showed that this compound dissipates at varying rates depending on soil type and climatic conditions. The research indicated that this compound's half-life ranged from 14 to 21 days under different conditions .

Table 2: Dissipation Rates of this compound in Different Soil Types

| Soil Type | Half-Life (Days) | Residual Concentration (mg/kg) |

|---|---|---|

| Clayey Soil | 14 | 0.5 |

| Sandy Soil | 21 | 0.3 |

Toxicity Profile

This compound's toxicity has been assessed through various studies to evaluate its safety for non-target organisms and humans. The acute toxicity levels are measured using LD50 values, which indicate the dose required to kill 50% of a test population.

Table 3: Toxicity Levels of this compound

| Exposure Route | LD50 (mg/kg) | Classification |

|---|---|---|

| Oral (rat) | 500-2000 | Moderately Hazardous |

| Dermal (rat) | 1000-4000 | Slightly Hazardous |

Case Study: Integrated Approaches for Testing and Assessment (IATA)

A recent case study presented by the OECD evaluated this compound's chronic toxicity and carcinogenicity using integrated approaches for testing and assessment (IATA). The findings suggest that while this compound poses some risks, its usage can be managed effectively through regulatory measures .

Case Study: Aquatic Ecosystems

Research on the impact of this compound on aquatic ecosystems revealed low risks associated with its application near water bodies. The European Food Safety Authority (EFSA) concluded that this compound does not significantly affect biological methods for sewage treatment .

特性

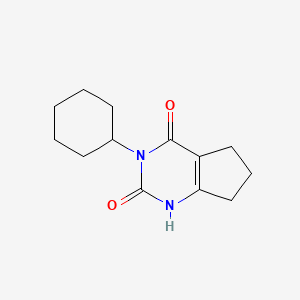

IUPAC Name |

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMKADLOSYKWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042093 | |

| Record name | Lenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-08-1 | |

| Record name | Lenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lenacil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X58DK6S8KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。